![molecular formula C7H11ClN2 B1450347 3,5-Dimethyl-2-pyridinamine hydrochloride CAS No. 873-39-2](/img/structure/B1450347.png)
3,5-Dimethyl-2-pyridinamine hydrochloride
Overview
Description
3,5-Dimethyl-2-pyridinamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2 and a molecular weight of 158.63 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-Dimethyl-2-pyridinamine hydrochloride typically involves the reaction of 3,5-dimethylpyridine with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-2-pyridinamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes substitution reactions where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Pharmaceutical Intermediates
3,5-Dimethyl-2-pyridinamine hydrochloride is utilized in the synthesis of various pharmaceutical compounds. It acts as an important precursor for the development of proton pump inhibitors (PPIs) like omeprazole and esomeprazole. These drugs are primarily used for treating gastroesophageal reflux disease and peptic ulcers by inhibiting gastric acid secretion .
1.2 Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of derivatives synthesized from this compound. For instance, novel derivatives have been screened for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance anti-inflammatory effects .
Organic Synthesis
2.1 Key Intermediate in Organic Reactions
The compound is frequently employed as a building block in organic synthesis due to its functional groups that can participate in various chemical reactions. It can undergo nucleophilic substitutions and coupling reactions to form complex organic molecules .
2.2 Development of New Chemical Entities
Research has shown that this compound can be modified to create new chemical entities with desired pharmacological properties. For example, derivatives have been synthesized for targeting specific receptors such as P2Y12R, which is involved in neuroinflammation .
Case Studies and Research Findings
3.1 Synthesis of Novel Derivatives
A study reported the synthesis of 3,5-dimethylpyridin-4(1H)-one derivatives from this compound. These derivatives were evaluated for their activity as AMP-activated protein kinase (AMPK) activators, showcasing the versatility of this compound in generating bioactive molecules .
3.2 Evaluation of Biological Activities
In vitro studies have demonstrated that certain derivatives exhibit significant antimicrobial activity against various pathogens, indicating the potential application of this compound in developing new antibiotics or antifungal agents .
Comparative Data Table
Application Area | Description | Examples/Findings |
---|---|---|
Medicinal Chemistry | Precursor for PPIs | Omeprazole, Esomeprazole |
Anti-inflammatory | Inhibitors of COX enzymes | Various novel derivatives with enhanced activity |
Organic Synthesis | Building block for complex organic molecules | Synthesis of new chemical entities |
Biological Evaluation | Antimicrobial activity against pathogens | Effective against specific bacterial strains |
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-pyridinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,5-Dimethyl-2-pyridinamine hydrochloride can be compared with other similar compounds like 3,5-dichloro-2,6-dimethyl-4-pyridinamine hydrochloride and 4,5-dichloro-6-methyl-2-pyrimidinamine . These compounds share similar structural features but differ in their chemical reactivity and applications. The unique properties of this compound make it particularly useful in specific research and industrial applications.
Biological Activity
3,5-Dimethyl-2-pyridinamine hydrochloride, often referred to as CP 376395 hydrochloride, is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : C₇H₁₃ClN₂
- Molecular Weight : 160.65 g/mol
- Purity : ≥99%
This compound acts primarily as a CRF1 receptor antagonist . The CRF1 receptor plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. By antagonizing this receptor, the compound can attenuate CRF-induced activation of the HPA axis, potentially leading to anxiolytic effects and modulation of stress-related disorders .
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects:
- Selectivity : It shows a high selectivity for the CRF1 receptor with a Ki value of approximately 12 nM, while demonstrating minimal affinity for the CRF2 receptor (Ki > 10,000 nM) .
- In Vivo Activity : Studies have shown that administration of CP 376395 hydrochloride can effectively reduce anxiety-like behaviors in animal models by modulating the HPA axis response to stress .
Case Studies and Experimental Findings
A variety of studies have explored the biological activity of this compound:
- Anti-inflammatory Potential : In related studies involving pyridine derivatives, compounds with similar structures were found to inhibit key inflammatory mediators such as PGE2 and nitric oxide. This suggests that this compound may also possess anti-inflammatory properties through similar mechanisms .
Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
---|---|---|
CP 376395 | Not directly tested | Potential based on structural analogs |
Indomethacin | 9.17 | Not applicable |
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological assessments:
Properties
IUPAC Name |
3,5-dimethylpyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-3-6(2)7(8)9-4-5;/h3-4H,1-2H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNCQNZEERWZKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-39-2 | |
Record name | 2-Pyridinamine, 3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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